

2,6-Dimethyl-4-Hydroxypyridine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Dimethyl-4-Hydroxypyridine

Cat. No.: B130123

[Get Quote](#)

An In-Depth Technical Guide to **2,6-Dimethyl-4-Hydroxypyridine** for Researchers and Drug Development Professionals

Introduction

2,6-Dimethyl-4-hydroxypyridine, a substituted pyridine derivative, holds a significant position in the landscape of heterocyclic chemistry. Its unique structural features, including the presence of a hydroxyl group and two methyl groups on a pyridine ring, impart a distinct reactivity profile that makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical structure, nomenclature, properties, synthesis, and applications, with a particular focus on its relevance in the field of drug discovery and development for researchers, scientists, and pharmaceutical professionals. The pyridine nucleus is a fundamental motif in a vast array of natural products and pharmaceuticals, and understanding the chemistry of its derivatives is crucial for innovation.^[1]

Chemical Structure and Nomenclature

The precise identification of a chemical compound is foundational for scientific communication. **2,6-Dimethyl-4-hydroxypyridine** is identified by standardized naming conventions and unique registry numbers.

1.1. IUPAC Name and Tautomerism

A key characteristic of hydroxypyridines is their existence in tautomeric forms.[\[1\]](#) **2,6-Dimethyl-4-hydroxypyridine** exists in equilibrium between its pyridinol form and its pyridone form. This tautomerism significantly influences its chemical behavior.[\[1\]](#)[\[2\]](#)

- Pyridinol form: 2,6-dimethylpyridin-4-ol
- Pyridone form: 2,6-dimethyl-1H-pyridin-4-one

The pyridone tautomer is often the predominant and more stable form, particularly in the solid state.[\[1\]](#) Consequently, the most commonly accepted IUPAC name is 2,6-dimethyl-1H-pyridin-4-one.[\[1\]](#)[\[2\]](#)[\[3\]](#)

1.2. Chemical Structure

The molecular structure consists of a pyridine ring substituted with methyl groups at positions 2 and 6, and a hydroxyl group at position 4. The presence of the electron-donating methyl groups influences the electronic environment of the ring.[\[2\]](#)

Caption: Chemical structure of 2,6-dimethylpyridin-4-ol.

1.3. Tautomeric Equilibrium Visualization

The equilibrium between the pyridinol and pyridone forms is a fundamental concept in understanding the reactivity of this molecule.

Caption: Tautomeric equilibrium of **2,6-Dimethyl-4-Hydroxypyridine**.

Physicochemical Properties

The physical and chemical properties of **2,6-Dimethyl-4-Hydroxypyridine** are summarized below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Property	Value	Reference
Molecular Formula	C ₇ H ₉ NO	[2][3][4]
Molecular Weight	123.15 g/mol	[1][2][3][4]
CAS Number	13603-44-6	[1][3][4][5]
Appearance	Off-white to pale yellow or brown crystalline solid	[2][4][5][6]
Melting Point	228-233 °C	[2][4][6]
Boiling Point	~351 °C	[4]
Density	~1.013 - 1.053 g/cm ³	[3][4][6]
Solubility	Soluble in water; slightly soluble in DMSO and Methanol	[4][5][7]
pKa	5.49 ± 0.23 (Predicted)	[4][5]

Synthesis Methodologies

Several synthetic routes have been developed to produce **2,6-Dimethyl-4-Hydroxypyridine**, ranging from classical organic reactions to more modern, efficient approaches.

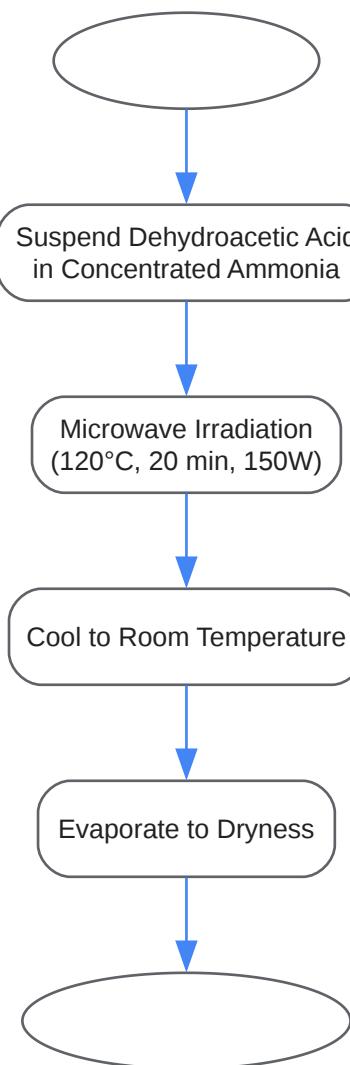
3.1. Overview of Synthetic Routes

- From Dehydroacetic Acid: A common and effective method involves the reaction of dehydroacetic acid with ammonia.[1][4] This pathway is often favored for its accessibility of the starting material.
- Hydroxylation of 2,6-Dimethylpyridine: The direct hydroxylation of 2,6-dimethylpyridine (2,6-lutidine) can be achieved using various oxidizing agents, such as hydrogen peroxide in acidic conditions.[2]
- Condensation Reactions: Hantzsch-like pyridine synthesis can be employed, which involves the condensation of compounds like acetone with ammonia or ammonium salts, followed by cyclization and subsequent functional group manipulation.[5]

- Green Chemistry Approaches: Modern methods focus on environmentally benign conditions. One patented approach uses weakly basic ion-exchange resins to catalyze the dimerization of ethyl acetoacetate, followed by in-situ ammoniation to yield the desired pyridine scaffold.
[\[1\]](#)

3.2. Experimental Protocol: Synthesis from Dehydroacetic Acid via Microwave Irradiation

This protocol describes an efficient synthesis from dehydroacetic acid, leveraging microwave technology to accelerate the reaction.


Objective: To synthesize **2,6-dimethyl-4-hydroxypyridine** from dehydroacetic acid.

Materials:

- Dehydroacetic acid (1.5 g, 8.92 mmol)
- Concentrated ammonia solution (4 mL)
- Microwave reactor (e.g., Discover system, CEM Corporation)

Procedure:

- Suspend dehydroacetic acid (1.5 g) in concentrated ammonia (4 mL) in a suitable microwave reactor vessel.[\[4\]](#)
- Place the vessel in the microwave reactor.
- Irradiate the mixture at 120°C for 20 minutes with a power of 150 W.[\[4\]](#)
- After the reaction is complete, allow the mixture to cool to room temperature.[\[4\]](#)
- Evaporate the solvent from the reaction mixture to dryness to obtain the crude product.[\[4\]](#)
- The product can be further purified if necessary, and its purity can be analyzed by techniques such as LC/MS.[\[4\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2,6-Dimethyl-4-Hydroxypyridine**.

Applications in Research and Drug Development

The versatility of **2,6-Dimethyl-4-Hydroxypyridine** makes it a crucial building block in various chemical industries, most notably in pharmaceuticals and agrochemicals.[1][5]

4.1. Intermediate in Pharmaceutical Synthesis

The pyridone scaffold is present in numerous bioactive molecules and approved pharmaceutical agents.[2] **2,6-Dimethyl-4-Hydroxypyridine** serves as a key synthetic intermediate for more complex molecules. A notable application is in the synthesis of

disubstituted pyridinyl-aminohydantoins, which have been investigated as selective inhibitors of human beta-secretase 1 (BACE1).^{[4][6]} BACE1 is a prime therapeutic target for the treatment of Alzheimer's disease.

4.2. Role in Drug Design and Discovery

The 4-hydroxypyridine moiety itself is recognized for its favorable properties in drug design.^{[8][9]} It can improve physicochemical properties such as solubility and stability, which are critical for a drug candidate's success.^{[8][9]} Its structure allows for various chemical modifications, enabling the fine-tuning of a molecule's properties for targeted delivery and enhanced efficacy.^[8]

4.3. Biological Activity

Research has indicated that **2,6-Dimethyl-4-Hydroxypyridine** and its derivatives may possess inherent biological activities. Studies have explored its potential antioxidant and neuroprotective effects.^[2] Its ability to scavenge free radicals and mitigate oxidative stress suggests potential applications in conditions associated with such cellular damage, including neurodegenerative diseases.^[2]

4.4. Other Industrial Applications

Beyond pharmaceuticals, this compound has other niche applications. It has been investigated as a coupling agent in oxidation methods for dyeing hair, where it can intensify color.^[2] It has also been explored in agrochemical formulations for its potential to enhance the stability of pesticide blends.^[5]

Conclusion

2,6-Dimethyl-4-hydroxypyridine is more than a simple heterocyclic compound; it is a versatile and valuable tool for synthetic chemists. Its rich chemistry, characterized by tautomeric equilibrium and a reactive substitution pattern, provides a robust platform for the construction of complex molecular architectures. For professionals in drug development, this compound serves as a critical intermediate for accessing novel therapeutics, particularly in the neurodegenerative disease space. As the demand for innovative and targeted therapies grows, the importance of foundational building blocks like **2,6-Dimethyl-4-hydroxypyridine** will continue to expand, solidifying its role in future scientific breakthroughs.

References

- PubChem. (n.d.). 2,6-Dihydroxy-3,4-dimethylpyridine.
- Organic Syntheses. (n.d.). 2,6-dimethylpyridine.
- Wikipedia. (n.d.). 2,6-Lutidine.
- ResearchGate. (n.d.). Synthesis of dimethyl 4-(hydroxymethyl) pridine-2, 6-dicarboxylate.
- NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Evolving Role of 4-Hydroxypyridine in Future Pharmaceutical Breakthroughs.
- The Merck Index. (n.d.). 2,6-Lutidine.
- Bulat Pharmaceutical. (n.d.). 4-Hydroxypyridine: A Hidden Gem in Drugs.
- MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
- J&K Scientific. (n.d.). 2-Methyl-4-nitropyridine, 97%.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. [Buy 2,6-Dimethyl-4-Hydroxypyridine | 7516-31-6](http://smolecule.com) [smolecule.com]
- 3. bocsci.com [bocsci.com]
- 4. [4-Hydroxy-2,6-dimethylpyridine | 13603-44-6](http://chemicalbook.com) [chemicalbook.com]
- 5. [Page loading...](http://guidechem.com) [guidechem.com]
- 6. [2,6-Dimethyl-4-hydroxypyridine CAS 13603-44-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma](http://hsppharma.com) [hsppharma.com]
- 7. [CAS 13603-44-6: 2,6-Dimethyl-4-pyridinol | CymitQuimica](http://cymitquimica.com) [cymitquimica.com]
- 8. nbinno.com [nbinno.com]
- 9. bulatpharmaceutical.com [bulatpharmaceutical.com]
- To cite this document: BenchChem. [2,6-Dimethyl-4-Hydroxypyridine chemical structure and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b130123#2-6-dimethyl-4-hydroxypyridine-chemical-structure-and-iupac-name\]](https://www.benchchem.com/product/b130123#2-6-dimethyl-4-hydroxypyridine-chemical-structure-and-iupac-name)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com